molecular formula C4H7Cl2NO3S2 B6603134 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride CAS No. 2247107-90-8

2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride

Cat. No.: B6603134
CAS No.: 2247107-90-8
M. Wt: 252.1 g/mol
InChI Key: ZYJBIIYMVOJPHV-UHFFFAOYSA-N
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Description

2-Chloro-1-oxo-1λ⁴-thiomorpholine-4-sulfonyl chloride is a sulfur-containing heterocyclic compound characterized by a thiomorpholine backbone with a sulfonyl chloride (-SO₂Cl) group at position 4 and a chlorine substituent at position 2. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name

2-chloro-1-oxo-1,4-thiazinane-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO3S2/c5-4-3-7(12(6,9)10)1-2-11(4)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBIIYMVOJPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)C(CN1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride typically involves the chlorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of various biochemical pathways .

Medicine: Its unique structure allows for the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification. This modification can inhibit enzyme activity or alter protein function, providing insights into biochemical pathways and potential therapeutic targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Sulfonyl Chlorides with Thiomorpholine Derivatives

A closely related compound is (4-fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride (). While both compounds feature sulfonyl chloride moieties, key differences include:

  • Backbone Structure : The target compound contains a thiomorpholine ring (a six-membered sulfur-nitrogen heterocycle), whereas the fluorinated analogue employs a thian (tetrahydrothiopyran) scaffold with a geminal di-oxo group.
  • Oxidation State: The di-oxo group in the thian analogue (1,1-dioxo) indicates a higher oxidation state of sulfur compared to the mono-oxo group (1-oxo) in the thiomorpholine compound.

Reactivity and Stability

Sulfonyl chlorides are generally moisture-sensitive due to the labile -SO₂Cl group. However, the presence of electron-withdrawing groups (e.g., fluorine in the thian derivative) may reduce hydrolysis rates compared to the chlorine-substituted thiomorpholine compound. No direct experimental data comparing these compounds’ hydrolysis kinetics are available in the provided evidence.

Biological Activity

2-Chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique thiomorpholine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is CHClNOS. The presence of the sulfonyl chloride functional group makes it highly reactive, allowing it to participate in nucleophilic substitution reactions with biological molecules. The thiomorpholine ring contributes to its structural uniqueness and potential biological interactions.

The biological activity of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride is primarily attributed to its ability to modify biological molecules through nucleophilic substitution. This interaction can affect various metabolic pathways and cellular processes, making it a candidate for therapeutic applications.

Enzyme Inhibition

Compounds containing sulfonyl chlorides, including 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride, have been studied for their enzyme inhibition properties. Such compounds can inhibit specific enzymes by forming stable complexes, thereby altering their activity. For instance, studies have indicated that similar compounds can act as inhibitors of kinases involved in cancer progression, such as C-KIT and PDGFRα .

Case Studies

  • In Vitro Testing : In vitro assays have been conducted using cultivated cells to assess the activity of sulfonyl chlorides against various cancer cell lines. These tests typically involve treating cells with the compound at varying concentrations to observe changes in cell viability and marker expression .
  • Therapeutic Applications : The potential use of 2-chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride in treating gastrointestinal stromal tumors (GISTs) has been explored due to its ability to inhibit mutated forms of C-KIT kinase . Such mutations are common in GISTs, making this compound a candidate for targeted therapy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Chloro-1-oxo-1lambda4-thiomorpholine-4-sulfonyl chlorideCHClNOSContains chlorine instead of hydrogen
1-Oxo-1lambda4-thiomorpholine-4-sulfonyl chlorideC₆H₈ClNO₂SLacks chlorine; serves as a reference compound
Indazolyl-triazole derivativesVariableInhibitors for C-KIT kinase with different mechanisms

Research Findings

Recent research highlights the diverse applications of sulfonyl chlorides in medicinal chemistry. Their ability to act as enzyme inhibitors opens avenues for developing new therapeutic agents targeting various diseases, including cancer .

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